2-Fluoro-5-(pyrrolidin-1-yl)pyridine
Description
2-Fluoro-5-(pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine substituent at the 5-position and a fluorine atom at the 2-position. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by fluorine and the pyrrolidine moiety.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-fluoro-5-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
RDXTYQVLZINVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2-fluoropyridine with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-Fluoro-5-(pyrrolidin-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Halogen and Pyrrolidine Substitutions
The following compounds share structural similarities with 2-Fluoro-5-(pyrrolidin-1-yl)pyridine:
Physicochemical Properties
- Melting Points: Fluorinated derivatives (e.g., 2-Fluoro-5-(pyrrolidin-1-yl)pyridine analogues) typically exhibit higher melting points (268–287°C) compared to non-fluorinated counterparts due to increased molecular rigidity .
Synthetic Yields :
Reactivity and Functional Group Effects
Fluorine vs. Trifluoromethyl :
- Fluorine at the 2-position (as in 2-Fluoro-5-(pyrrolidin-1-yl)pyridine) enhances electrophilic aromatic substitution resistance compared to trifluoromethyl groups, which are electron-withdrawing and deactivate the ring .
- Nitration studies on 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine reveal that nitro groups at the 3-position stabilize intermediates via resonance, a feature absent in fluorine-substituted derivatives .
Pyrrolidine Modifications :
- 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine demonstrates that fluorination of the pyrrolidine ring increases metabolic stability in preclinical drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
